4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE
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Overview
Description
4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of fluorinated arylsulfonamides. This compound is characterized by the presence of a fluorine atom, a diazenyl group, and a benzenesulfonamide moiety. The incorporation of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-fluoro-N-arylsulfonamides as fluorinating agents under mild conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a fluorinating agent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Fluoro-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
- N-Fluorobenzenesulfonimide
- N-(4-Fluoro-benzyl)-2,4,6-trimethyl-benzenesulfonamide
Uniqueness
4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of a fluorine atom, a diazenyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H14FN3O2S |
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Molecular Weight |
355.4g/mol |
IUPAC Name |
4-fluoro-N-(4-phenyldiazenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14FN3O2S/c19-14-6-12-18(13-7-14)25(23,24)22-17-10-8-16(9-11-17)21-20-15-4-2-1-3-5-15/h1-13,22H |
InChI Key |
UZTFAMPIPLXREW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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